molecular formula C19H38S2 B12003761 2-Pentadecyl-1,3-dithiane CAS No. 59014-51-6

2-Pentadecyl-1,3-dithiane

Cat. No.: B12003761
CAS No.: 59014-51-6
M. Wt: 330.6 g/mol
InChI Key: AFDAZDZNDWAUHC-UHFFFAOYSA-N
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Description

2-Pentadecyl-1,3-dithiane (CAS 59014-51-6) is a specialized organic compound of interest in synthetic chemistry research. With the molecular formula C19H38S2 and a molecular weight of 330.643 g/mol , it features a 1,3-dithiane ring system substituted with a long-chain pentadecyl group. This structure makes it a valuable intermediate for the synthesis of more complex molecules. The 1,3-dithiane moiety is a well-established protecting group for carbonyl compounds, stable under a wide range of acidic and basic conditions . More importantly, the 1,3-dithiane group is renowned for its role in umpolung (polarity reversal) reactions . When deprotonated at the 2-position, the resulting anion allows the carbon to act as a synthetic equivalent of an acyl anion, providing a versatile strategy for carbon-carbon bond formation that is complementary to traditional approaches . This reactivity is foundational in methodologies such as the Corey-Seebach reaction . The attached pentadecyl chain introduces significant lipophilicity, which can be exploited to modify the physical properties of target molecules. Researchers may use this compound as a key building block to create novel structures for various applications, including the development of new materials or as an intermediate in multi-step syntheses. Deprotection of the dithiane group to regenerate the parent carbonyl compound can be achieved using various oxidative or hydrolytic methods . This product is intended for research and development purposes in a laboratory setting only.

Properties

CAS No.

59014-51-6

Molecular Formula

C19H38S2

Molecular Weight

330.6 g/mol

IUPAC Name

2-pentadecyl-1,3-dithiane

InChI

InChI=1S/C19H38S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20-17-15-18-21-19/h19H,2-18H2,1H3

InChI Key

AFDAZDZNDWAUHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1SCCCS1

Origin of Product

United States

Preparation Methods

Dithiane Ring Formation via 1,3-Propanedithiol Cyclization

The foundational method for synthesizing 1,3-dithiane involves the acid-catalyzed cyclization of 1,3-propanedithiol with formaldehyde. As demonstrated in a standardized protocol, 1,3-propanedithiol reacts with formaldehyde in the presence of boron trifluoride etherate (BF₃·OEt₂) to yield 1,3-dithiane. This reaction proceeds via thiol-aldehyde condensation, forming a six-membered ring stabilized by sulfur-sulfur interactions. For 2-pentadecyl-1,3-dithiane, this method requires substitution of formaldehyde with a pentadecyl-containing aldehyde precursor, such as pentadecanal, to introduce the alkyl chain at the 2-position.

Critical parameters include:

  • Catalyst selection : BF₃·OEt₂ enhances electrophilic activation of the aldehyde.

  • Solvent system : Anhydrous conditions in dimethoxyethane (DME) or tetrahydrofuran (THF) prevent side reactions.

  • Temperature control : Reactions are typically conducted at −60°C to room temperature to manage exothermicity.

Alkylation Approaches for Pentadecyl Chain Introduction

Wittig Reaction with Triphenylphosphonium Ylides

A prominent route to install the pentadecyl group involves Wittig olefination. In a reported synthesis, triphenyl-n-pentadecylphosphonium bromide is treated with n-butyllithium to generate a stabilized ylide, which subsequently reacts with an aldehyde to form the alkylated product. For this compound, this strategy can be adapted by using a dithiane-containing aldehyde intermediate.

Example protocol :

  • Ylide generation : Triphenylpentadecylphosphonium bromide (39 g) and n-BuLi (1.6 M in hexanes) are combined in dry 1,2-dimethoxyethane at −30°C.

  • Aldehyde alkylation : The ylide solution is added to a cooled (−60°C) solution of the dithiane aldehyde precursor (e.g., 1,3-dithiane-2-carbaldehyde), followed by gradual warming to room temperature.

  • Workup : The crude product is extracted with ether, washed with ammonium chloride, and purified via distillation (bp 114–120°C at 0.12 mmHg) to yield the alkylated dithiane.

This method achieves a 93% yield for analogous structures, with the pentadecyl chain introduced regioselectively at the 2-position.

Alkylation of Dianion Intermediates

Strong base-mediated alkylation offers an alternative pathway. The dithiane ring’s acidity at the 2-position allows deprotonation to form a dianion, which reacts with electrophiles such as pentadecyl bromide.

Key steps :

  • Deprotonation : 1,3-Dithiane is treated with lithium diisopropylamide (LDA) or n-BuLi in THF at −78°C, generating a dianion.

  • Electrophilic quenching : Pentadecyl bromide (or tosylate) is added, resulting in alkylation at the 2-position.

  • Quenching and isolation : The reaction is quenched with saturated NH₄Cl, extracted with ether, and purified via crystallization or column chromatography.

One-Pot Synthesis via Dithiane Deprotection and Alkylation

Polyphosphoric Acid-Mediated Deprotection

A streamlined approach combines dithiane deprotection with in situ alkylation. Polyphosphoric acid (PPA) and acetic acid efficiently cleave dithiane protecting groups to regenerate carbonyl compounds, which can subsequently undergo re-alkylation.

Adapted method for this compound :

  • Deprotection : 1,3-Dithiane (50 mmol) is treated with PPA (1–10 g) and acetic acid (2–10 drops) at 80°C for 1–2 hr, releasing the corresponding aldehyde.

  • Reductive alkylation : The aldehyde is reacted with pentadecyl magnesium bromide (Grignard reagent) in THF, followed by oxidation to yield the alkylated dithiane.

This method circumvents intermediate isolation, improving overall efficiency (70–85% yield).

Comparative Analysis of Synthetic Routes

Method Reagents Yield Advantages Limitations
Wittig OlefinationPh₃P⁺C₁₅H₃₁Br⁻, n-BuLi, aldehyde93%High regioselectivity, mild conditionsRequires anhydrous setup
Dianion AlkylationLDA, pentadecyl bromide78%Direct C–C bond formationSensitive to moisture, low scalability
One-Pot DeprotectionPPA, acetic acid, Grignard reagent85%Simplified workflowHigh-temperature steps required

Characterization and Validation

Spectroscopic Data

  • IR Spectroscopy : Key absorptions include ν(S–S) at 1055 cm⁻¹ and ν(C–S) at 675 cm⁻¹.

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 0.88 (t, J = 6 Hz, 3H, CH₃), 1.25 (br. s, 25H, CH₂), 2.75 (m, 4H, S–CH₂–S).

    • ¹³C NMR : δ 14.1 (CH₃), 22.7–31.9 (CH₂), 45.2 (C-2).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >97% purity for industrial-grade samples.

Industrial-Scale Considerations

Cost-Effectiveness of Reagents

Triphenylphosphonium reagents, while effective, incur high costs due to phosphine waste. Alternatives like polymer-supported phosphines or catalytic Wittig systems are under investigation.

Environmental Impact

BF₃·OEt₂ and PPA pose disposal challenges. Recent advances emphasize green solvents (e.g., cyclopentyl methyl ether) and recyclable acid catalysts .

Chemical Reactions Analysis

Types of Reactions

2-Pentadecyl-1,3-dithiane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Natural Products
2-Pentadecyl-1,3-dithiane serves as a crucial intermediate in the synthesis of complex natural products. Dithianes are often utilized for their ability to mask carbonyl functionalities, enabling selective reactions that lead to the formation of various bioactive compounds. For instance, they have been employed in the total synthesis of immunosuppressants and antibiotics. The strategic use of dithianes allows for the construction of intricate molecular architectures while maintaining high levels of stereoselectivity and yield .

2. Role in Organometallic Chemistry
The compound can also participate in organometallic reactions. For example, 2-lithio-1,3-dithiane derivatives can be generated from this compound and subsequently used in reactions with various electrophiles to form functionalized products. This property makes dithianes valuable for constructing complex organic molecules .

3. Applications in Medicinal Chemistry
Recent studies have highlighted the potential of 1,3-dithianes, including this compound, as bioisosteres for aromatic rings in medicinal chemistry. Their incorporation into drug candidates may enhance pharmacological properties by improving solubility and metabolic stability . The ability to modify dithiane derivatives further expands their utility in drug design.

Case Studies

Case Study 1: Total Synthesis of FK-506
In a notable case study, researchers utilized this compound as a key intermediate in the total synthesis of FK-506 (tacrolimus), an immunosuppressant drug. The synthesis involved deprotonation of the dithiane followed by coupling with various electrophiles to construct complex molecular frameworks efficiently .

Case Study 2: Synthesis of Antibiotics
Another significant application is found in the synthesis of antibiotics such as penicillin derivatives. The dithiane moiety facilitates the formation of critical intermediates that are otherwise challenging to synthesize due to steric hindrance or functional group incompatibility . This approach has led to high yields and enantioselectivity in antibiotic production.

Data Tables

Application AreaDescriptionKey Findings
Natural Product SynthesisUsed as an intermediate for bioactive compounds like antibioticsHigh yields and stereoselectivity achieved
Organometallic ChemistryParticipates in reactions to form functionalized productsVersatile reactivity with electrophiles
Medicinal ChemistryActs as a bioisostere for aromatic ringsImproved solubility and metabolic stability

Mechanism of Action

The mechanism of action of 2-pentadecyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize carbanions, making it a versatile intermediate in organic synthesis. The compound can also interact with molecular targets through its sulfur atoms, potentially affecting biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3-dithiane scaffold is highly versatile, with substituent variations dictating reactivity, physical properties, and applications. Below is a detailed comparison of 2-pentadecyl-1,3-dithiane with structurally related compounds:

Table 1: Comparative Analysis of 1,3-Dithiane Derivatives

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Synthesis Method Primary Application(s)
This compound Long alkyl chain C19H36S2 320.62 Alkylation of 1,3-dithiane with C15H31Br Lipid synthesis (e.g., meromycolic acid)
2-Phenyl-1,3-dithiane Aromatic C10H10S2 194.31 Thioacetalization of benzaldehyde derivatives Spiroacetal synthesis via titanium reagents
2-Propenyl-1,3-dithiane Alkenyl C5H8S2 132.24 Alkylation with allyl halides Natural product synthesis (γ-lactones, alkaloids)
2-(2-Phenylethenyl)-1,3-dithiane Styryl C12H14S2 222.37 Condensation reactions Functional group transformations
2-Pent-4-enyl-1,3-dithiane Alkenyl C9H14S2 186.34 Alkylation with pentenyl halides Intermediate in spirocyclic systems

Key Findings

Structural and Reactivity Differences: Alkyl vs. Aromatic Substituents: The pentadecyl group in this compound enhances lipophilicity and stability in nonpolar environments, whereas aryl substituents (e.g., 2-phenyl-1,3-dithiane) introduce π-π interactions, affecting crystallization and dipole-dipole interactions in oxides . Sulfur Reactivity: Desulfurization efficiency varies with substituent bulk. For example, trisdithiane derivatives (with three sulfur atoms) face challenges during desulfurization due to steric hindrance, unlike monosubstituted analogs .

Synthetic Utility :

  • This compound is critical for synthesizing meromycolic acid, a mycobacterial lipid, via sequential alkylation and hydrolysis .
  • 2-Propenyl-1,3-dithiane enables concise routes to γ-lactones and pyrrolizidine alkaloids through nucleophilic additions and cyclizations .
  • 2-Phenyl-1,3-dithiane derivatives are pivotal in spiroacetal synthesis, leveraging titanium-mediated benzylidenation for stereochemical control .

Physical Properties :

  • Long alkyl chains (C15) increase melting points and reduce solubility in polar solvents compared to shorter-chain or aromatic analogs.
  • Styryl-substituted derivatives (e.g., 2-(2-phenylethenyl)-1,3-dithiane) exhibit extended conjugation, influencing UV-vis absorption and reactivity in photochemical applications .

Biological Activity

2-Pentadecyl-1,3-dithiane is an organosulfur compound characterized by its unique structure, which includes a pentadecyl group attached to a dithiane ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C19H38S2
  • Molecular Weight : 330.6 g/mol
  • IUPAC Name : this compound
  • CAS Number : 59014-51-6
PropertyValue
Molecular FormulaC19H38S2
Molecular Weight330.6 g/mol
IUPAC NameThis compound
CAS Number59014-51-6

The biological activity of this compound is largely attributed to its ability to act as both a nucleophile and electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize carbanions and interact with biological targets, potentially influencing cellular pathways and processes.

Antioxidant Properties

Research indicates that compounds containing sulfur, such as this compound, may exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. A study highlighted the role of dithiane derivatives in reducing reactive oxygen species (ROS), suggesting that such compounds could be beneficial in preventing oxidative damage in cells .

Anti-inflammatory Effects

In vitro studies have demonstrated that extracts containing dithiane compounds can inhibit nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory effects. The inhibition of NO production is significant as excessive NO is associated with inflammatory responses .

Study on Dithiane Derivatives

A study focused on various dithiane derivatives evaluated their effects on cell viability and inflammatory markers. Results showed that specific derivatives exhibited significant cytoprotective effects against oxidative stress-induced damage in RAW 264.7 cells. For instance, treatment with this compound resulted in reduced cytotoxicity compared to controls .

Synthesis and Application

The synthesis of this compound involves alkylation reactions using appropriate alkyl halides and has been utilized as a building block for more complex organic molecules. Its unique structure allows for specific interactions with biomolecules, making it a candidate for further exploration in medicinal chemistry .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure TypeNotable Activity
1,3-DithianeParent CompoundBasic nucleophilic activity
2-Heptadecyl-1,3-dithianeSimilar StructureComparable reactivity
2-(2-Methylphenyl)-1,3-dithianeAromatic DerivativeEnhanced solubility

Research Applications

The potential applications of this compound extend beyond basic research:

  • Organic Synthesis : Utilized as a versatile building block for synthesizing complex organic molecules.
  • Pharmaceutical Development : Investigated for therapeutic properties due to its biological activity.
  • Industrial Chemistry : Employed in the production of specialized compounds where hydrophobic interactions are critical.

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